Piperolactam C

説明

This compound has been reported in Piper argyrophyllum, Piper arborescens, and other organisms with data available.

特性

IUPAC Name |

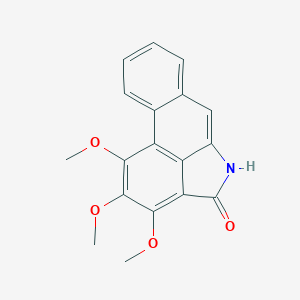

13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYIMUXZCUHECT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260931 |

Source

|

| Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Piperolactam C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

116064-76-7 |

Source

|

| Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116064-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperolactam C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL2GAQ3BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperolactam C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C |

Source

|

| Record name | Piperolactam C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperolactam C: Natural Sources, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperolactam C, an aristolactam alkaloid found in various plant species. The document details its natural sources, discovery, experimental protocols for its isolation and characterization, and its known biological activities, with a focus on quantitative data and detailed methodologies for the scientific community.

Discovery and Natural Sources

This compound, a member of the aristolactam class of alkaloids, has been isolated from several species within the Piper genus (Piperaceae family). While its presence has been reported in various Piper species, including Piper argyrophyllum and Piper arborescens, a significant report detailing its isolation and biological activity comes from the study of Piper taiwanense.[1][2] Additionally, this compound has been identified in Piper kadsura.[3][4]

The initial comprehensive review of the phytochemistry of the Piper genus by Parmar et al. in 1997 cataloged the occurrence of this compound, providing a foundational reference for researchers in the field. This review highlighted the diverse chemical constituents of Piper species, including a range of alkaloids like this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅NO₄ | PubChem CID: 10881419 |

| Molecular Weight | 309.32 g/mol | PubChem CID: 10881419 |

| CAS Number | 116064-76-7 | PubChem CID: 10881419 |

| Appearance | Not explicitly stated, but related aristolactams are often crystalline solids. | |

| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727). | Implied from isolation protocols. |

Experimental Protocols

Isolation of this compound from Piper taiwanense

The following protocol is based on the methodology described by Chen et al. (2004) for the isolation of this compound from the stems of Piper taiwanense.

3.1.1. Plant Material and Extraction:

-

Air-dried and powdered stems of Piper taiwanense are extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

The residue is then suspended in water and partitioned successively with chloroform (CHCl₃) and ethyl acetate (B1210297) (EtOAc).

3.1.2. Chromatographic Separation:

-

The chloroform-soluble fraction, which contains this compound, is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and acetone.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and further purified by preparative TLC or recrystallization to yield the pure compound.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to determine the number and types of protons and their connectivity.

-

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete structure and assign all proton and carbon signals.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups, such as the lactam carbonyl and hydroxyl groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the molecule.

Biological Activity: Anti-platelet Aggregation

This compound has been shown to exhibit significant anti-platelet aggregation activity.[1]

Quantitative Data

| Compound | Inducer | IC₅₀ (µM) | Source |

| This compound | Arachidonic Acid | >100 | Piper taiwanense |

| This compound | Collagen | >100 | Piper taiwanense |

Note: While the study by Chen et al. (2004) identified this compound as an anti-platelet aggregation constituent, the reported IC₅₀ values were above the tested concentrations, suggesting moderate to weak activity under the specific assay conditions.

Experimental Protocol: In Vitro Anti-platelet Aggregation Assay

This protocol is a standard method for assessing the effect of compounds on platelet aggregation induced by various agonists.

4.2.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Fresh whole blood is collected from healthy human donors who have not taken any medication for at least two weeks.

-

The blood is anticoagulated with sodium citrate (B86180) (3.8%).

-

PRP is obtained by centrifuging the whole blood at a low speed (e.g., 150 x g) for 10 minutes at room temperature.

-

The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP.

-

The platelet count in PRP is adjusted to approximately 3 x 10⁸ platelets/mL with PPP.

4.2.2. Platelet Aggregation Assay:

-

Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension.

-

Aliquots of PRP are pre-incubated with various concentrations of this compound or the vehicle control (e.g., DMSO) for a specified time (e.g., 3 minutes) at 37°C with stirring.

-

Aggregation is then induced by adding an agonist, such as arachidonic acid or collagen.

-

The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

-

The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the control.

-

The IC₅₀ value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined from the dose-response curve.

Visualizations

Caption: General workflow for the isolation and characterization of this compound.

Caption: Simplified signaling pathway of platelet aggregation and potential points of inhibition.

References

Unraveling the Enigmatic Mechanism of Action of Piperolactam C: A Technical Guide

For Immediate Release

Shanghai, China – December 1, 2025 – While direct, comprehensive research on the mechanism of action of Piperolactam C remains nascent, this technical guide consolidates current knowledge on closely related aristolactam alkaloids and the extensively studied Piper species constituent, piperine (B192125). This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the probable biological activities and signaling pathways modulated by this compound, based on the activities of its chemical congeners.

Executive Summary

This compound belongs to the aristolactam class of alkaloids, which are phenanthrene (B1679779) lactam natural products found primarily in the Piperaceae, Aristolochiaceae, Annonaceae, and Saururaceae plant families.[1] Although specific data on this compound is limited, the broader aristolactam family exhibits significant pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects.[1][2] This guide synthesizes the available data on related compounds, namely Piperolactam A and Piperolactam D, and the well-researched alkaloid piperine, to extrapolate a potential mechanistic framework for this compound. The primary modes of action for these related compounds involve the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.[3][4]

Biological Activities of Related Piperolactam Alkaloids

Studies on compounds structurally similar to this compound have revealed a spectrum of biological activities, with cytotoxic and antimicrobial properties being the most prominent.

Cytotoxic and Anticancer Activity

Aristolactam alkaloids, as a class, are recognized for their potent antitumor activities against a wide range of cancer cell lines. The underlying mechanism often involves the induction of programmed cell death (apoptosis) and arresting the cell cycle, thereby inhibiting cancer cell proliferation. For instance, piplartine (piperlongumine), another amide alkaloid from Piper species, has been shown to selectively induce apoptosis in cancer cells by targeting the cellular stress response to reactive oxygen species (ROS). It has demonstrated efficacy in various cancer models, including lung, colon, and breast cancer, by suppressing transcription factors like NF-κB and activating caspases.

Antimicrobial Activity

Several Piper species and their isolated compounds have demonstrated significant antimicrobial properties. Specifically, Piperolactam A and Piperolactam D have been shown to possess antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. An in-silico study on Piperolactam A suggested a potential inhibitory mechanism against aminoacyl-tRNA synthetases, enzymes crucial for bacterial protein synthesis.

Core Signaling Pathways Implicated

The anticancer and anti-inflammatory effects of piperine and related alkaloids are attributed to their ability to modulate multiple signaling pathways. These intricate networks govern cellular processes like proliferation, survival, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Piperine has been shown to inhibit this pathway, leading to the suppression of downstream effectors like NF-κB, c-Myc, and cyclin D1, which are vital for cell cycle progression. This inhibition ultimately results in cell cycle arrest, typically at the G2/M phase, and induction of the mitochondrial apoptotic pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK (ERK/p38) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, are crucial in transducing extracellular signals to cellular responses, such as inflammation and cell proliferation. Piperine has been observed to inhibit the expression and activation of ERK and p38 in head and neck cancer cells. This modulation contributes to its anti-inflammatory and anticancer effects by reducing the expression of inflammatory molecules and matrix metalloproteinases (MMPs) involved in cell migration.

Caption: Modulation of the ERK/p38 MAPK signaling cascade.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the biological activities of closely related compounds.

| Compound | Biological Activity | Assay/Cell Line | Quantitative Measurement | Reference |

| Piperine | Antioxidant | DPPH radical scavenging | IC₅₀: 94.51 ± 11.91 µM | |

| Cytotoxicity | Ovarian Cancer (OVCAR-3) | IC₅₀: 28 µM | ||

| Cytotoxicity | Normal Astrocytes (SV40) | IC₅₀: 200 µM | ||

| Piperolactam A | Antibacterial | B. subtilis, S. aureus | MIC: 500-1000 µM | |

| Piperolactam D | Antibacterial | B. subtilis, S. aureus | MIC: 500-1000 µM | |

| Piplartine | Cytotoxicity | HeLa | EC₅₀: 2.7 ± 0.1 µM | |

| Cytotoxicity | Glioblastoma (SF-295) | IC₅₀: 0.8 µg/mL | ||

| Cytotoxicity | Colon Carcinoma (HCT-8) | IC₅₀: 0.7 µg/mL |

Methodologies for Elucidating Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The protocols below are generalized from methodologies used to study related compounds.

General Experimental Workflow

The investigation typically begins with in vitro assays to determine bioactivity, followed by more detailed molecular studies to identify specific targets and pathways.

Caption: Generalized workflow for mechanism of action studies.

Key Experimental Protocols

-

Cytotoxicity Assay (MTT/CCK-8):

-

Seed cancer and normal cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader to determine cell viability.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Cell Cycle Analysis:

-

Treat cells with this compound at the determined IC₅₀ concentration for a specified time.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Treat cells with RNase A and stain with propidium (B1200493) iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Western Blotting:

-

Treat cells with this compound and prepare total cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, caspases, Bcl-2).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently unavailable, the activities of related aristolactams and piperine provide a strong predictive framework. It is highly probable that this compound exerts cytotoxic and antimicrobial effects through the modulation of key cellular signaling pathways, including PI3K/Akt and MAPK.

Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies as outlined in the proposed experimental workflow. Such investigations are imperative to validate these hypotheses and fully elucidate the therapeutic potential of this natural compound for drug development professionals.

References

Piperolactam C: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperolactam C, an aristolactam alkaloid identified in Piper species, represents a class of natural products with demonstrated biological activities. While research specifically focused on this compound is limited, the broader family of piperolactams and aristolactams exhibits a range of promising pharmacological properties, including anti-platelet, antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive review of the available literature on this compound, supplemented with data from closely related and well-studied analogues like Piperolactam A, to offer a thorough understanding of its chemical characteristics, biological potential, and methodologies for its study.

Introduction

The genus Piper, comprising over 2,000 species, is a rich source of structurally diverse secondary metabolites, many of which possess significant medicinal properties. Among these are the aristolactam alkaloids, a group of phenanthrene (B1679779) lactams known for their wide spectrum of biological activities. This compound belongs to this class of compounds and has been isolated from Piper taiwanense.[1] This review aims to consolidate the current knowledge on this compound, addressing its chemical properties, known biological activities, and relevant experimental protocols, while also drawing parallels with more extensively researched piperolactams to infer its potential therapeutic applications and mechanisms of action.

Chemical and Physical Properties

This compound is an alkaloid with the molecular formula C18H15NO4 and a molecular weight of 309.3 g/mol . While detailed experimental data for this compound is not extensively available, the fundamental properties of related piperolactams, such as Piperolactam A, provide valuable context.

Table 1: Chemical and Physical Properties of this compound and Related Piperolactams.

| Property | This compound | Piperolactam A |

|---|---|---|

| Molecular Formula | C18H15NO4 | C16H11NO3[2] |

| Molecular Weight | 309.3 g/mol | 265.26 g/mol [2] |

| Melting Point | 187 - 188 °C | 303 - 306 °C |

| Appearance | Solid | Solid |

| IUPAC Name | 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | 15-hydroxy-14-methoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one |

| Synonyms | - | Aristolactam FI |

Biological Activities and Potential Therapeutic Applications

The known biological activity of this compound is its ability to inhibit platelet aggregation. However, the broader class of aristolactam alkaloids from Piper species has been shown to possess a variety of other significant biological effects.

Anti-platelet Activity

This compound was identified as an active principle responsible for the anti-platelet aggregation activity of extracts from Piper taiwanense. While a specific IC50 value for this compound has not been reported in the reviewed literature, related compounds have demonstrated potent anti-platelet effects. For instance, the 4-hexyloxyanilide of nipecotic acid, a piperidine (B6355638) derivative, exhibited an IC50 value of approximately 40 µM in ADP-induced platelet aggregation.

Cytotoxic and Anticancer Potential

Numerous studies have highlighted the cytotoxic properties of aristolactam alkaloids against various cancer cell lines. Although specific data for this compound is lacking, related compounds have shown significant activity.

Table 2: Cytotoxic and Antimicrobial Activities of Related Piperolactams.

| Compound | Activity | Cell Line/Organism | IC50 / MIC | Reference |

|---|---|---|---|---|

| Piperolactam A | Antibacterial | Bacillus subtilis | 500-1000 µM (MIC) | |

| Piperolactam A | Antibacterial | Staphylococcus aureus | 500-1000 µM (MIC) | |

| Piperolactam D | Antibacterial | Bacillus subtilis | 500-1000 µM (MIC) | |

| Piperolactam D | Antibacterial | Staphylococcus aureus | 500-1000 µM (MIC) | |

| Piperine (B192125) | Cytotoxic | FEPS (multidrug resistant leukemic cells) | ~41 µM (IC50) |

| Piperlongumine | Cytotoxic | HeLa | 2.7 ± 0.1 µM (EC50) | |

Anti-inflammatory Activity

Alkaloids from Piper species are well-documented for their anti-inflammatory effects. Piperlactam S, for example, has been shown to inhibit the C5a-induced chemotaxis of macrophages with an IC50 of 4.5 ± 0.3 µM and to suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β. This suggests that this compound may also possess anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Neuroprotective Effects

Piperine, a major alkaloid in Piper species, has demonstrated significant neuroprotective effects in various experimental models. These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. Studies have shown that piperine can attenuate neuronal damage by modulating signaling pathways such as the NGF-mediated TrkA/Akt/GSK3β pathway. Given the structural similarities, it is plausible that this compound could also exhibit neuroprotective activities.

Synthesis and Isolation

Isolation from Natural Sources

This compound has been isolated from the stem of Piper taiwanense. The general procedure for isolating piperolactams from plant material involves extraction with an organic solvent, followed by chromatographic separation.

Experimental Protocol: General Isolation of Piperolactams

A generalized protocol based on the isolation of related piperolactams is as follows:

-

Extraction: Dried and powdered plant material (e.g., stems of Piper taiwanense) is extracted with methanol (B129727).

-

Fractionation: The crude methanol extract is then subjected to solvent-solvent partitioning. A bioassay-guided fractionation may lead to a chloroform-soluble fraction containing the active compounds.

-

Chromatography: The active fraction is further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents such as n-hexane and ethyl acetate. Subsequent purification steps may involve Sephadex LH-20 column chromatography.

-

Characterization: The structure of the isolated compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: General workflow for the isolation of this compound.

Chemical Synthesis

The total synthesis of aristolactam alkaloids has been achieved through various chemical strategies. One reported method involves a synergistic combination of C–H bond activation and dehydro-Diels–Alder reactions. Another approach utilizes a Suzuki/aldol cascade reaction. These synthetic routes provide a means to produce this compound and its derivatives for further pharmacological evaluation.

Caption: A potential synthetic route to this compound.

Potential Signaling Pathways and Mechanisms of Action

Based on the biological activities of related piperolactams and other Piper alkaloids, several signaling pathways can be postulated as potential targets for this compound.

Anti-inflammatory Signaling

The anti-inflammatory effects of Piper compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines and mediators.

Caption: Postulated anti-inflammatory mechanism of this compound.

Neuroprotective Signaling

The neuroprotective effects of piperine involve the modulation of pathways related to neuronal survival and apoptosis. The NGF-TrkA signaling cascade, which activates downstream effectors like Akt and GSK3β, is a potential target.

Caption: Postulated neuroprotective mechanism of this compound.

Conclusion and Future Directions

This compound is a member of the pharmacologically significant aristolactam class of alkaloids. While direct research on this specific compound is in its nascent stages, the available evidence, primarily its anti-platelet activity, and the broader activities of related piperolactams, suggest its potential as a lead compound for drug discovery. Future research should focus on the comprehensive evaluation of this compound's biological activities, including quantitative assessment of its cytotoxic, anti-inflammatory, and neuroprotective effects. Elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential. Furthermore, the development of efficient and scalable synthetic routes will be essential to facilitate its further investigation and potential clinical development.

References

- 1. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Exploration of Piperolactam C: A Technical Guide to Modeling Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Piperolactam C, a natural alkaloid with known anti-platelet and antifungal properties. In the absence of extensive experimental data on its specific molecular interactions, this document outlines a predictive modeling approach. It details methodologies for identifying potential protein targets, performing molecular docking and molecular dynamics simulations, and analyzing the resulting data. This guide is intended to serve as a roadmap for researchers seeking to elucidate the mechanism of action of this compound and to accelerate its potential development as a therapeutic agent.

Introduction to this compound

This compound is an aristolactam alkaloid found in plants of the Piper genus.[1] Its chemical formula is C₁₈H₁₅NO₄, and it has a molecular weight of 309.3 g/mol .[1] Preliminary studies have indicated that this compound exhibits biological activities, including the inhibition of platelet aggregation and antifungal effects. However, the precise molecular targets and the mechanisms underlying these activities remain largely uncharacterized. In silico modeling offers a powerful, resource-efficient approach to hypothesize and investigate these interactions, thereby guiding further experimental validation.

Potential Molecular Targets and Signaling Pathways

Based on the known biological activities of this compound and the established mechanisms of related compounds, several potential protein targets can be postulated.

Anti-Platelet Aggregation Activity

Platelet activation and aggregation are complex processes involving numerous receptors and signaling molecules. Key potential targets for this compound in the context of anti-platelet activity include:

-

P2Y12 Receptor: A crucial ADP receptor involved in amplifying and sustaining platelet activation.[2][3]

-

Glycoprotein VI (GPVI): A primary collagen receptor on platelets that initiates signaling upon vascular injury.[4]

-

Phospholipase C (PLC): A key enzyme in the intracellular signaling cascade that leads to calcium mobilization and platelet activation.

-

Protein Kinase C (PKC): A downstream effector of PLC that plays a vital role in platelet granule secretion and aggregation.

A simplified representation of the platelet activation signaling pathway, highlighting these potential targets, is provided below.

Antifungal Activity

The fungal cell wall, plasma membrane, and essential metabolic pathways present attractive targets for antifungal agents due to their differences from mammalian cells. Potential targets for this compound's antifungal action include:

-

β-(1,3)-Glucan Synthase: An enzyme essential for the synthesis of a major component of the fungal cell wall.

-

Ergosterol (B1671047) Biosynthesis Enzymes: Fungi utilize ergosterol instead of cholesterol in their cell membranes, making the enzymes in this pathway prime targets.

-

MAP Kinase (MAPK) Signaling Pathway: This pathway regulates fungal development, morphogenesis, and stress responses.

-

cAMP-PKA Signaling Pathway: Crucial for nutrient sensing and virulence in many pathogenic fungi.

A generalized fungal signaling pathway is illustrated below.

Experimental Protocols for In Silico Modeling

This section details the proposed workflow for investigating the interaction of this compound with a selected protein target.

Ligand and Protein Preparation

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database such as PubChem (CID 10881419).

-

Optimize the ligand's geometry using a force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock).

-

-

Protein Target Preparation:

-

Retrieve the 3D crystal structure of the chosen target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges (e.g., Kollman charges).

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or using a blind docking approach.

-

Save the prepared receptor in a compatible format (e.g., PDBQT).

-

Molecular Docking

-

Software: Utilize molecular docking software such as AutoDock Vina or Glide.

-

Procedure:

-

Load the prepared ligand and receptor files.

-

Set the coordinates and dimensions of the grid box encompassing the active site.

-

Run the docking simulation using a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

The program will generate multiple binding poses of the ligand within the receptor's active site, ranked by their predicted binding affinities (docking scores).

-

Molecular Dynamics (MD) Simulation

-

Software: Employ MD simulation packages like GROMACS or AMBER.

-

System Setup:

-

Use the best-ranked docked complex from the molecular docking step as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻).

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove steric clashes.

-

Equilibration: Perform a two-phase equilibration (NVT followed by NPT) to stabilize the temperature and pressure of the system.

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the protein-ligand complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to evaluate the stability of the complex.

-

Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

-

Data Presentation and Interpretation

The quantitative data generated from these in silico experiments should be organized for clear comparison and interpretation.

Molecular Docking Results

The results from molecular docking can be summarized in a table format.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| P2Y12 | Predicted Value | e.g., Tyr105, Phe253 | e.g., 2 | e.g., Trp98, Ile257 |

| GPVI | Predicted Value | e.g., Ser145, Arg78 | e.g., 3 | e.g., Leu148, Val81 |

| β-(1,3)-Glucan Synthase | Predicted Value | e.g., Asp210, Gln315 | e.g., 1 | e.g., Val212, Ala318 |

Table 1: Hypothetical Molecular Docking Results for this compound. Values are placeholders for predicted data.

Molecular Dynamics Simulation Analysis

Key stability metrics from the MD simulation should be tabulated to compare the dynamics of the apo-protein versus the protein-ligand complex.

| System | Average RMSD (Å) | Average RMSF (Å) | Average Rg (Å) |

| Apo-P2Y12 | Calculated Value | Calculated Value | Calculated Value |

| P2Y12-Piperolactam C | Calculated Value | Calculated Value | Calculated Value |

| Apo-GPVI | Calculated Value | Calculated Value | Calculated Value |

| GPVI-Piperolactam C | Calculated Value | Calculated Value | Calculated Value |

Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics. Values are placeholders for calculated data from trajectory analysis.

Conclusion

This technical guide provides a structured in silico approach to investigate the molecular interactions of this compound. By identifying high-probability protein targets and employing robust computational methodologies, researchers can generate valuable hypotheses about its mechanism of action. The detailed protocols for molecular docking and molecular dynamics simulations, along with templates for data presentation, offer a clear path for future computational and experimental studies. The insights gained from such investigations will be instrumental in unlocking the therapeutic potential of this compound.

References

- 1. 1,2,3-Trimethoxydibenz(cd,f)indol-4(5H)-one | C18H15NO4 | CID 10881419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The platelet P2 receptors as molecular targets for old and new antiplatelet drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of Piperolactam C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Piperolactam C, an aristolactam alkaloid found in various Piper species. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential drug development applications.

Introduction to this compound

This compound is a member of the aristolactam class of alkaloids, characterized by a phenanthrene (B1679779) nucleus fused with a γ-lactam ring. It has been isolated from plant species such as Piper argyrophyllum and Piper arborescens. The molecular formula of this compound is C₁₈H₁₅NO₄, with a molecular weight of 309.3 g/mol . Its chemical structure and spectroscopic profile are essential for its unambiguous identification and for quality control in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is vital for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 9.12 | dd | 6.0, 3.0 |

| H-5 | 8.57 | d | 3.0 |

| H-7 | 7.08 | dd | 6.0, 3.0 |

| H-8 | 7.76 | d | 6.0 |

| H-9 | 7.12 | s | - |

| OCH₃-3 | 4.07 | s | - |

| OCH₃-4 | 4.09 | s | - |

| OCH₃-6 | 3.96 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| C-1 | 145.8 |

| C-2 | 103.5 |

| C-3 | 150.2 |

| C-3a | 128.9 |

| C-4 | 140.9 |

| C-5 | 108.1 |

| C-6 | 157.3 |

| C-7 | 118.2 |

| C-7a | 131.5 |

| C-8 | 127.8 |

| C-9 | 129.5 |

| C-10 | 122.3 |

| C-11 | 135.1 |

| C-11a | 116.4 |

| C-12 (C=O) | 168.1 |

| OCH₃-3 | 61.9 |

| OCH₃-4 | 61.2 |

| OCH₃-6 | 56.4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | N-H stretching (amide) |

| ~1690 | C=O stretching (γ-lactam) |

| ~1600, 1480 | Aromatic C=C stretching |

| ~1250, 1050 | C-O stretching (methoxy groups) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M]+ (m/z) | Key Fragment Ions (m/z) |

| EIMS | 70 eV | 309 | 294 ([M-CH₃]⁺), 266 ([M-CH₃-CO]⁺) |

Experimental Protocols

The following protocols are generalized methods for the isolation and spectroscopic analysis of this compound, based on procedures reported for aristolactam alkaloids from Piper species.

Isolation of this compound

-

Extraction: Dried and powdered plant material (e.g., roots of Ottonia anisum) is extracted with a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol at room temperature.

-

Fractionation: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning (e.g., with n-hexane, chloroform (B151607), and ethyl acetate) to separate compounds based on polarity.

-

Chromatography: The fraction containing this compound (typically the chloroform or ethyl acetate (B1210297) fraction) is further purified using column chromatography over silica (B1680970) gel. A gradient elution system, for example, with increasing polarity of a hexane-ethyl acetate mixture, is employed. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing the target compound are combined and may be subjected to further purification by preparative TLC or recrystallization to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: Electron Impact Mass Spectrometry (EIMS) is typically used to obtain the mass spectrum. The sample is introduced into the mass spectrometer, and the fragmentation pattern is analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Workflow for the Isolation and Characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed information, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

The Putative Biosynthetic Pathway of Piperolactam C in Piper Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperolactam C, an aristolactam alkaloid found in various Piper species, belongs to a class of compounds known for their diverse biological activities. While the precise biosynthetic pathway of this compound has not been fully elucidated, extensive research on related aristolactams and their aporphine (B1220529) precursors provides a strong foundation for a putative pathway. This technical guide outlines a scientifically informed, hypothetical biosynthetic route to this compound, drawing parallels with the established biosynthesis of aristolochic acids and other aristolactams. The pathway originates from the primary metabolite L-tyrosine and proceeds through the well-characterized benzylisoquinoline alkaloid (BIA) pathway. This document provides a detailed overview of the proposed enzymatic steps, key intermediates, relevant quantitative data from related pathways, and comprehensive experimental protocols to facilitate further research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process involving several enzyme classes, including synthases, oxidases, reductases, methyltransferases, and cytochrome P450 monooxygenases. The pathway can be conceptually divided into four main stages:

-

Formation of the Benzylisoquinoline Skeleton: The pathway initiates with the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then condense to form the central precursor of all benzylisoquinoline alkaloids, (S)-norcoclaurine.

-

Formation of the Aporphine Scaffold: (S)-Norcoclaurine undergoes a series of methylation, hydroxylation, and intramolecular cyclization reactions to form the characteristic aporphine scaffold. A key intermediate in this stage is (S)-reticuline, which, after further modifications, leads to the formation of stephanine.

-

Oxidative Cleavage and Formation of the Aristolochic Acid Analogue: The aporphine ring system of a stephanine-like precursor undergoes oxidative cleavage, followed by a series of enzymatic modifications, to yield a nitro-containing phenanthrene (B1679779) carboxylic acid, an analogue of aristolochic acid.

-

Reduction to this compound: In the final step, the nitro group of the aristolochic acid analogue is reduced to an amino group, which then cyclizes to form the characteristic lactam ring of this compound.

Mandatory Visualization: Proposed Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not currently available. However, data from related compounds in Piper species can provide a valuable reference for researchers.

| Compound | Plant Species | Part | Concentration/Yield | Method | Reference |

| Piperine | Piper nigrum | Fruits | 1555.50 ± 77.80 mg/100 g | RP-UFLC | [1] |

| Piperine | Piper trichostachyon | Fruits | 14.40 ± 0.80 mg/100 g | RP-UFLC | [1] |

| Piperolactam A | Piper betle | Dried Leaves | 1.6 mg from 10 kg | Column Chromatography | [2] |

| Total Phenolics | Piper trichostachyon | Petioles | 13.01 ± 0.65 mg TAE/g FW | Spectrophotometry | [1] |

| Total Phenolics | Piper nigrum | Petioles | 7.50 ± 0.38 mg TAE/g FW | Spectrophotometry | [1] |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound will require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Isolation and Structure Elucidation of this compound and Intermediates

Objective: To isolate and identify this compound and potential biosynthetic intermediates from Piper species.

Protocol:

-

Extraction:

-

Air-dry and grind the plant material (e.g., roots, stems).

-

Perform sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by chloroform, ethyl acetate, and methanol.

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

-

-

Chromatographic Separation:

-

Subject the crude extracts to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool similar fractions.

-

Further purify the fractions containing the target compounds using preparative high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

Analyze the purified compounds using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to determine the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

UV-Vis Spectroscopy: To observe the chromophore system.

-

-

Enzyme Assays for Key Biosynthetic Enzymes

Objective: To detect and characterize the activity of enzymes involved in the proposed pathway.

Protocol for a Cytochrome P450 Monooxygenase Assay:

-

Enzyme Source:

-

Prepare microsomes from the plant tissue of interest or use a heterologously expressed and purified P450 enzyme.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

The putative substrate (e.g., an aporphine precursor)

-

NADPH (as a cofactor)

-

The enzyme source (microsomes or purified enzyme)

-

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a solvent like ethyl acetate.

-

Vortex and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer containing the product.

-

-

Product Analysis:

-

Analyze the extracted product by HPLC or LC-MS to identify and quantify the product formation.

-

Heterologous Expression of Biosynthetic Genes

Objective: To produce and characterize individual enzymes of the biosynthetic pathway.

Protocol for Expression in Saccharomyces cerevisiae:

-

Gene Cloning:

-

Isolate the target gene (e.g., a putative methyltransferase or P450) from Piper species cDNA.

-

Clone the gene into a yeast expression vector.

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain.

-

-

Protein Expression:

-

Grow the transformed yeast cells in an appropriate medium.

-

Induce protein expression according to the vector's promoter system.

-

-

Protein Purification:

-

Harvest the yeast cells and lyse them to release the protein.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Functional Characterization:

-

Perform enzyme assays with the purified recombinant protein to confirm its activity and determine its kinetic parameters.

-

Tracer Feeding Studies

Objective: To trace the incorporation of precursors into this compound.

Protocol:

-

Labeled Precursor Synthesis:

-

Synthesize a labeled precursor (e.g., ¹³C- or ¹⁴C-labeled L-tyrosine or dopamine).

-

-

Administration to Plant:

-

Administer the labeled precursor to the Piper plant or cell culture.

-

-

Incubation and Harvesting:

-

Allow the plant to metabolize the precursor for a specific period.

-

Harvest the plant material.

-

-

Isolation and Analysis:

-

Isolate this compound from the plant material using the protocol described above.

-

Analyze the purified this compound for the presence of the label using mass spectrometry (for stable isotopes) or scintillation counting (for radioactive isotopes).

-

Mandatory Visualization: Experimental Workflow for Pathway Elucidation

Caption: A workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research. While the pathway is currently hypothetical, it is strongly supported by the known biosynthesis of related aristolactam and aporphine alkaloids. The experimental protocols detailed in this guide offer a comprehensive approach to validate this pathway, identify the specific enzymes involved, and quantify their activities. Successful elucidation of the complete biosynthetic pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and other valuable alkaloids for pharmaceutical applications.

References

Preliminary Cytotoxicity Screening of Piperolactam C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperolactam C, an aristolactam alkaloid identified in various Piper species, represents a class of natural products with emerging interest in oncology research. This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of this compound. It details standardized experimental protocols for assessing its cytotoxic effects on cancer cell lines and outlines potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. This document is intended to serve as a foundational resource for researchers initiating investigations into the anticancer potential of this compound and related compounds. While specific cytotoxicity data for this compound is not yet widely published, this guide draws upon established methodologies and findings from structurally similar aristolactams and other bioactive molecules isolated from the Piper genus to provide a robust framework for its evaluation.

Introduction

The genus Piper is a rich source of structurally diverse secondary metabolites, many of which have demonstrated significant biological activities. Among these, the aristolactams, a group of phenanthrene (B1679779) lactams, have garnered attention for their potential as anticancer agents. This compound, a member of this family, is a promising candidate for further investigation. Preliminary screening for cytotoxicity is a critical first step in the drug discovery pipeline, providing essential data on a compound's potency and selectivity against cancer cells. This guide outlines the core methodologies for conducting such a preliminary assessment of this compound.

Data Presentation: Cytotoxicity of Related Aristolactams

While specific IC50 values for this compound are not extensively available in the public domain, data from related aristolactams isolated from Piper species provide valuable context for its potential cytotoxic profile. The following table summarizes the reported cytotoxicity of other piperolactams and related compounds.

| Compound | Cell Line | Assay | IC50 (µM) | Notes |

| Piperolactam A | MCF-7 | MTT | Data not specified | Cytotoxic |

| Caco-2 | MTT | Data not specified | More toxic than against MCF-7 | |

| MCF-7/DOX | MTT | Data not specified | Moderately cytotoxic | |

| NIH/3T3 | MTT | Not cytotoxic | Non-toxic to normal fibroblasts | |

| Piperolactam D | MCF-7 | MTT | Data not specified | Cytotoxic |

| Caco-2 | MTT | Data not specified | More toxic than against MCF-7 | |

| MCF-7/DOX | MTT | Data not specified | Moderately cytotoxic | |

| NIH/3T3 | MTT | Not cytotoxic | Non-toxic to normal fibroblasts | |

| Cepharanone B | HK-2 | MTT | > Aristolactam AII | Time- and dose-dependent cytotoxicity |

| Aristolactam AII | HK-2 | MTT | > Aristololactam AIIIa | Time- and dose-dependent cytotoxicity |

| Aristololactam AIIIa | HK-2 | MTT | Data not specified | Most potent of the three tested |

Experimental Protocols

Cell Culture and Maintenance

A panel of human cancer cell lines should be selected to represent different tumor types (e.g., breast, colon, lung, etc.). Non-cancerous cell lines (e.g., human fibroblasts) should be included to assess selectivity.

-

Cell Lines: Examples include MCF-7 (breast adenocarcinoma), Caco-2 (colorectal adenocarcinoma), A549 (lung carcinoma), and NIH/3T3 (mouse embryonic fibroblast).

-

Culture Medium: Use the appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the recommended time.

-

Absorbance Reading: Measure the absorbance at the specified wavelength.

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Assays

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cells with this compound at sub-IC50 concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Postulated Signaling Pathway for Piperolactam-Induced Apoptosis

Based on the known mechanisms of related compounds like piperine, the following pathway is a plausible starting point for investigating the apoptotic effects of this compound.

Methodological & Application

Application Notes and Protocols for the Isolation of Piperolactam C from Piper Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperolactam C is a member of the aristolactam class of alkaloids, a group of phenanthrene (B1679779) lactam compounds found in various plant species, including those of the Piper genus.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, antibacterial, and anticancer properties.[3][4][5] Notably, related compounds from Piper species have been shown to modulate key cellular signaling pathways implicated in cancer progression, such as the NF-κB, MAPK, and STAT3 pathways, often leading to the induction of apoptosis in cancer cells.

This document provides a detailed protocol for the isolation of this compound from Piper species, specifically referencing Piper argyrophyllum and Piper arborescens as known sources. The protocol is adapted from established methods for the isolation of structurally similar compounds, such as Piperolactam A, from other Piper species. Additionally, this application note summarizes the current understanding of the biological activities of related aristolactams and proposes a plausible signaling pathway affected by these compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Description | Melting Point (°C) | Known Piper Sources |

| This compound | C₁₈H₁₅NO₄ | 309.3 | Solid | 187 - 188 | P. argyrophyllum, P. arborescens |

| Piperolactam A | C₁₆H₁₁NO₃ | 265.26 | Yellow powder | 303 - 306 | P. longum, P. betle |

| Piperine | C₁₇H₁₉NO₃ | 285.34 | Crystalline solid | 128 - 130 | P. nigrum, P. longum |

Table 2: Summary of Biological Activities of Related Aristolactams and Piper Alkaloids

| Compound/Extract | Biological Activity | Cell Lines/Model System | Key Findings |

| Aristolactams (general) | Anticancer | Various human cancer cell lines | Potent antitumor activities, induction of apoptosis via caspase-3 dependent pathway. |

| Aristolactams (general) | Anti-inflammatory, Antiplatelet, Antimycobacterial | In vitro and in vivo models | Broad spectrum of biological properties. |

| Piperolactam A | Antibacterial | Bacillus subtilis, Staphylococcus aureus | Showed specific activity against Gram-positive bacteria. |

| Piper longum alkaloids | Anti-inflammatory | In vitro assays | Showed better anti-inflammatory activities than indomethacin. |

| Piper longum alkaloids | Synergistic Anticancer Effects | Cervical cancer cells | Enhanced the efficacy of chemotherapeutic drugs like paclitaxel. |

| Piplartine (from P. longum) | Anticancer | Various cancer cell lines | Induces cell death via multiple pathways including apoptosis and oxidative stress. |

Experimental Protocols

Protocol 1: Isolation of this compound from Piper argyrophyllum or Piper arborescens

This protocol is adapted from the successful isolation of Piperolactam A and other bioactive compounds from Piper species.

1. Plant Material Collection and Preparation:

-

Collect fresh leaves, stems, or roots of Piper argyrophyllum or Piper arborescens.

-

Wash the plant material thoroughly with distilled water to remove any debris.

-

Shade-dry the plant material at room temperature for 7-10 days until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) in methanol (B129727) (e.g., 10 L) at room temperature for 3 days with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

3. Fractionation using Column Chromatography:

-

Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.

-

Adsorb the crude methanolic extract onto a small amount of silica gel to create a dry slurry.

-

Carefully load the slurry onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (B1210297). A typical gradient could be:

-

100% n-hexane

-

n-hexane:ethyl acetate (9:1)

-

n-hexane:ethyl acetate (8:2)

-

n-hexane:ethyl acetate (1:1)

-

100% ethyl acetate

-

-

Collect fractions of 50-100 mL and monitor the separation using Thin Layer Chromatography (TLC).

4. Purification and Characterization:

-

Analyze the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 366 nm).

-

Pool the fractions containing the compound of interest (based on Rf value and spot characteristics).

-

Subject the pooled fractions to further purification by repeated column chromatography or preparative HPLC if necessary.

-

Obtain the purified this compound as a solid.

-

Characterize the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) and compare the data with published values.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Proposed Signaling Pathway

Caption: Plausible signaling pathway modulated by this compound in cancer cells.

Discussion

The isolation protocol provided is a robust starting point for obtaining this compound. Researchers should note that the optimal solvent ratios for column chromatography may require some optimization based on the specific plant material and the results of TLC monitoring. The use of advanced techniques such as preparative HPLC may be necessary to achieve high purity.

The biological activities of aristolactams are of significant interest for drug development. The proposed signaling pathway diagram illustrates a potential mechanism by which this compound may exert its anticancer effects, based on evidence from related compounds. The inhibition of pro-inflammatory and pro-survival pathways like NF-κB and MAPK is a common mechanism for many natural product-derived anticancer agents. Further research is required to elucidate the precise molecular targets and signaling cascades directly affected by this compound. This will be crucial for understanding its therapeutic potential and for the development of novel drugs based on its chemical scaffold.

References

Total Synthesis of Piperolactam C: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the total synthesis of Piperolactam C, a member of the aristolactam class of alkaloids. The methodology presented herein is based on a convergent synthetic strategy employing a ruthenium-catalyzed C-H bond activation and a dehydro-Diels-Alder reaction as key steps. This approach offers an efficient route to this biologically relevant molecule, which has demonstrated cytotoxicity against P-388 cells with an IC50 value of 78 μM.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a two-step sequence. The first key transformation is the Ruthenium-catalyzed oxidative cyclization of N-(4-methoxybenzyl)-3,4-(methylenedioxy)benzamide with phenyl vinyl sulfone. This reaction constructs the core 3-methyleneisoindolin-1-one (B1254794) intermediate. The second crucial step is a dehydro-Diels-Alder reaction between this intermediate and a benzyne (B1209423) precursor, followed by the removal of the para-methoxybenzyl (PMB) protecting group to yield the final product, this compound.

The logical flow of this synthetic approach is illustrated in the diagram below.

Figure 1: Logical workflow for the total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its immediate precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| (E/Z)-2-((4-methoxybenzyl)-3-(phenylsulfonyl)methylene)benzo[d]isoindolin-1-one | C30H25NO4S | 511.60 | 68 | Yellow solid |

| This compound | C16H11NO4 | 281.26 | 65 | Light yellow solid |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of this compound.

Protocol 1: Synthesis of (E/Z)-2-((4-methoxybenzyl)-3-(phenylsulfonyl)methylene)benzo[d]isoindolin-1-one

This protocol describes the Ruthenium-catalyzed oxidative cyclization to form the 3-methyleneisoindolin-1-one intermediate.

Materials:

-

N-(4-methoxybenzyl)-3,4-(methylenedioxy)benzamide (1.0 mmol, 285.3 mg)

-

Phenyl vinyl sulfone (1.2 mmol, 201.8 mg)

-

[{RuCl2(p-cymene)}2] (0.05 mmol, 30.6 mg)

-

AgSbF6 (0.2 mmol, 68.7 mg)

-

Cu(OAc)2·H2O (2.0 mmol, 399.3 mg)

-

1,2-Dichloroethane (B1671644) (DCE) (5.0 mL)

-

Oxygen balloon

Procedure:

-

To a sealed tube, add N-(4-methoxybenzyl)-3,4-(methylenedioxy)benzamide, phenyl vinyl sulfone, [{RuCl2(p-cymene)}2], AgSbF6, and Cu(OAc)2·H2O.

-

Evacuate and backfill the tube with oxygen from a balloon.

-

Add 1,2-dichloroethane (DCE) via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 36 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite.

-

Wash the Celite pad with dichloromethane (B109758) (DCM).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using ethyl acetate/hexane as the eluent to afford the product as a yellow solid.

-

Yield: 68%

Protocol 2: Synthesis of this compound

This protocol details the dehydro-Diels-Alder reaction and subsequent deprotection to yield this compound.

Materials:

-

(E/Z)-2-((4-methoxybenzyl)-3-(phenylsulfonyl)methylene)benzo[d]isoindolin-1-one (0.2 mmol, 102.3 mg)

-

2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (0.4 mmol, 118.5 mg)

-

Cesium fluoride (B91410) (CsF) (0.6 mmol, 91.2 mg)

-

Acetonitrile (B52724) (CH3CN) (3.0 mL)

-

Trifluoroacetic acid (TFA) (1.0 mL)

-

Dichloromethane (DCM) (4.0 mL)

Procedure:

-

To an oven-dried round-bottom flask, add the 3-methyleneisoindolin-1-one intermediate, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and cesium fluoride.

-

Add anhydrous acetonitrile via syringe.

-

Stir the reaction mixture at 30 °C for 24 hours.

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

To the crude residue, add dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature for 2 hours.

-

Remove the volatiles under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using ethyl acetate/hexane as the eluent to afford this compound as a light yellow solid.

-

Yield: 65%

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the chemical transformations follow a clear logical progression, as depicted in the workflow diagram (Figure 1). The core logic is the sequential construction of the polycyclic aromatic lactam structure from simpler, commercially available starting materials. The key reactions, C-H activation and Diels-Alder cycloaddition, are powerful bond-forming reactions that enable the efficient assembly of the target molecule.

Below is a conceptual diagram illustrating the key chemical transformations and relationships in the synthesis.

Figure 2: Key transformations in the synthesis of this compound.

Application Notes and Protocols for the Extraction and Purification of Piperolactam C

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the extraction and purification of Piperolactam C, a bioactive alkaloid found in various Piper species. The methodologies described are based on established techniques for the isolation of similar natural products.

Introduction to this compound

This compound is an aristolactam-type alkaloid that has been isolated from various plants of the Piper genus. Like other piperolactams, it has garnered interest for its potential pharmacological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic effects. Accurate and efficient extraction and purification are crucial for the further investigation of its biological properties and potential therapeutic applications.

Extraction of this compound from Plant Material

The extraction of this compound from dried and powdered plant material is typically the first step in its isolation. The choice of solvent and extraction method is critical for maximizing the yield of the target compound while minimizing the co-extraction of undesirable substances.

Recommended Extraction Protocols

Maceration with organic solvents is a common and effective method for extracting this compound. Methanol (B129727) is a frequently used solvent due to its ability to extract a wide range of secondary metabolites, including alkaloids.

Protocol 1: Methanol Maceration

This protocol is adapted from a method used for the extraction of Piperolactam A from Piper betle leaves and is applicable for the extraction of this compound from other Piper species.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems)

-

Methanol (analytical grade)

-

Large glass container with a lid

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh the dried and powdered plant material.

-

Place the plant material in the glass container and add methanol at a solid-to-solvent ratio of 1:10 (w/v). For example, use 10 L of methanol for 1 kg of plant material.

-

Seal the container and allow the mixture to macerate for 3 days at room temperature with occasional agitation.

-

After 3 days, filter the mixture through filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

-

Store the crude extract at 4°C until further purification.

Quantitative Data for Extraction

The yield of the crude extract can vary depending on the plant species, the part of the plant used, and the extraction conditions.

| Plant Material | Extraction Method | Solvent | Solid-to-Solvent Ratio | Extraction Time | Yield of Crude Extract | Reference |

| Piper betle leaves | Maceration | Methanol | 1:10 (w/v) | 3 days | 5.23% | [1] |

| Piper methysticum root | Maceration | Acetone | 1:3.3 (w/v) | 2 weeks | 5.44% | [2] |

Purification of this compound

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, chromatographic techniques are necessary to isolate and purify this compound.

Recommended Purification Protocols